Tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted with a tert-butyl carboxylate group and a bromomethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a bromomethyl group, and a tert-butyl carboxylate group. The bromomethyl group would be a good leaving group in reactions, and the carboxylate group could participate in various reactions as well .Chemical Reactions Analysis
As a bromomethyl compound, it could undergo various substitution and elimination reactions. The carboxylate group could also participate in esterification and amidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As a bromomethyl compound, it would likely be relatively dense and have a high boiling point. The presence of the carboxylate group could make it polar and potentially soluble in polar solvents .Scientific Research Applications
Organic Synthesis Applications
Organic synthesis often utilizes tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate as an intermediate or reactant for the synthesis of complex molecules. For example, it has been employed in the synthesis of heterocyclic compounds, such as pyrimidine derivatives, demonstrating its utility in building diverse molecular architectures (Bovy & Rico, 1993). Additionally, its use in synthesizing key intermediates for small molecule anticancer drugs highlights its importance in drug development processes (Zhang et al., 2018).
Polymer Science
In polymer science, this compound derivatives are used in the synthesis of polymers with specific properties. For instance, the synthesis and characterization of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol show the versatility of tert-butyl derivatives in creating polymers with high thermal stability and solubility in polar solvents (Hsiao et al., 2000).
Medicinal Chemistry
In medicinal chemistry, this compound serves as a key intermediate in the synthesis of biologically active compounds. For example, its role in the synthesis of a novel dipeptidyl peptidase-4 inhibitor showcases its utility in developing new therapeutic agents (Yoo et al., 2008). Furthermore, the creation of intermediates for EP2 receptor-selective prostaglandin E2 agonists emphasizes its application in drug discovery aimed at healing bone fractures (Prakash et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO2/c1-11(2,3)16-10(15)14-8-9(7-13)6-12(14,4)5/h9H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGSOBPJRQGCES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)CBr)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.